molecular formula C16H18N2O4S B11173376 Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate

Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11173376
M. Wt: 334.4 g/mol
InChI Key: DETMSEXNDGUNJD-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles such as amines or thiols replace the existing substituents.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The phenoxypropanoyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended application .

Comparison with Similar Compounds

Ethyl {2-[(2-phenoxypropanoyl)amino]-1,3-thiazol-4-yl}acetate can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-[2-(2-phenoxypropanoylamino)-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H18N2O4S/c1-3-21-14(19)9-12-10-23-16(17-12)18-15(20)11(2)22-13-7-5-4-6-8-13/h4-8,10-11H,3,9H2,1-2H3,(H,17,18,20)

InChI Key

DETMSEXNDGUNJD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C)OC2=CC=CC=C2

Origin of Product

United States

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